
Oxiconazole
Overview
Description
Oxiconazole is an antifungal agent commonly found in topical formulations. It is marketed under the brand names Oxistat and Oxistat, and is used in the treatment of various skin infections such as athlete’s foot, jock itch, and ringworm .
Synthesis Analysis
A synthesis method of this compound Nitrate involves taking m-dichlorobenzene and aluminium trichloride mixture and slowly adding dropwise the chloracetyl chloride solution by refrigerating . Another study mentions the preparation of an emulsion where the required quantity of this compound nitrate was dissolved in surfactant, cosurfactant, and oil .
Molecular Structure Analysis
This compound has a molecular formula of C18H13Cl4N3O and an average molecular weight of 429.12 .
Chemical Reactions Analysis
FTIR and DSC analysis confirm that there is no prominent chemical reaction between this compound and polymers .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 429.13 and is a solid form. It has a solubility of DMSO ≥ 100 mg/mL and should be stored at 4°C, dry, sealed .
Mechanism of Action
Target of Action
Oxiconazole, an antifungal agent, primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
this compound acts by inhibiting the biosynthesis of ergosterol, which is required for the integrity of the cytoplasmic membrane of fungi . Specifically, this compound destabilizes the fungal cytochrome P450 51 enzyme . This destabilization leads to the inhibition of the enzyme, thereby disrupting the production of ergosterol .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is critical for maintaining the cellular membrane integrity of fungi . By inhibiting the production of ergosterol, this compound disrupts the structure of the fungal cell membrane, leading to cell lysis . Additionally, this compound has been shown to inhibit DNA synthesis and suppress intracellular concentrations of ATP .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that this compound is commonly found in topical formulations and is used in the treatment of various skin infections .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane and the subsequent lysis of the fungal cell . By inhibiting the production of ergosterol, this compound compromises the integrity of the fungal cell membrane . This leads to increased membrane permeability and ultimately, cell lysis . Furthermore, this compound’s ability to inhibit DNA synthesis and suppress ATP concentrations within the cell contributes to its antifungal activity .
Safety and Hazards
Future Directions
Oxiconazole is usually applied once a day or twice a day. It is advised to use this compound exactly as directed. Avoid getting this medicine in your eyes, nose, mouth, or vagina . A study suggests that this compound can be repurposed as an antibacterial alone and in combination with gentamicin against susceptible and gentamicin-resistant S. aureus infections .
Relevant Papers
- A paper titled “this compound Potentiates Gentamicin against Gentamicin-Resistant Staphylococcus aureus In Vitro and In Vivo” discusses the repurposing of this compound, a topical antifungal agent, in combination with gentamicin against skin infections caused by multidrug-resistant Staphylococcus aureus .
- A systematic review titled “Systematic review of topical treatments for fungal infections of the skin and nails of the feet” discusses the efficacy and cost-effectiveness of topical treatments for superficial fungal infections of the skin and nails of the feet .
- A research paper titled “Formulation and characterization of this compound-loaded emulgel for topical application” discusses the formulation and characterization of this compound-loaded emulgel for topical application .
properties
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-ylethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl4N3O/c19-13-2-1-12(16(21)7-13)10-26-24-18(9-25-6-5-23-11-25)15-4-3-14(20)8-17(15)22/h1-8,11H,9-10H2/b24-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJJEGAJXVEBNE-HKOYGPOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(\CN2C=CN=C2)/C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64211-46-7 (nitrate) | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8040690 | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Oxiconazole inhibits ergosterol biosynthesis, which is required for cytoplasmic membrane integrity of fungi. It acts to destabilize the fungal cyctochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase). This is vital in the cell membrance structure of the fungus. Its inhibition leads to cell lysis. Oxiconazole has also been shown in inhibit DNA synthesis and suppress intracellular concentrations of ATP. Like other imidazole antifungals, Oxiconazole can increase membrane permeability to zinc, augmenting its cytotoxicity. | |
| Record name | Oxiconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
64211-45-6 | |
| Record name | Oxiconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64211-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064211456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxiconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00239 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxiconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C668Q9I33J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Oxiconazole, similar to other azole antifungals, inhibits the cytochrome P450-dependent demethylation of lanosterol. [] This process disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. [] This disruption alters membrane permeability, leading to the loss of essential intracellular components and ultimately inhibiting fungal cell growth. []
A: While generally fungistatic, this compound exhibits fungicidal activity against specific species like Aspergillus fumigatus, Cryptococcus neoformans, Candida albicans, and Trichophyton mentagrophytes. []
A: Research indicates that this compound inhibits DNA synthesis in fungal cells at subinhibitory concentrations, impacting cell multiplication. It also affects RNA, protein, and carbohydrate synthesis to a lesser extent. []
ANone: The molecular formula of this compound nitrate is C18H13Cl4N3O4, and its molecular weight is 473.1 g/mol.
A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like FTIR [, , ] and DSC [, , ] being employed to analyze this compound and its formulations, ensuring material compatibility and stability.
A: FTIR and DSC techniques are commonly employed to evaluate drug-polymer compatibility in this compound formulations, ensuring the absence of undesirable interactions. [, , ]
A: Studies have explored various formulations, including creams, lotions, gels, and nanocarriers, to enhance this compound's stability and delivery. [, , , , , , , ] Stability tests under accelerated conditions help determine the optimal formulations for maintaining drug integrity. []
A: Research involving the synthesis of this compound analogs with inverted oxime ether structures (types 7 and 8) revealed interesting SAR insights. [] Some modifications, particularly N-ethoxy-morpholino substitutions, retained good antifungal activity against Candida strains, comparable to this compound. [] Notably, these analogs displayed fungicidal properties against Candida albicans, unlike the fungistatic nature of this compound. []
A: ** Several strategies are used to improve this compound formulation: * Niosomes: These enhance drug delivery potential, increase drug efficacy, and provide stability. [] * Emulgels: They combine the benefits of emulsions and gels, making them suitable for delivering hydrophobic drugs like this compound. [] * Solid lipid nanoparticles (SLNs): They offer controlled drug release and enhanced effectiveness in treating Tinea infections. [] * Nanoemulsions: These improve solubility and can be incorporated into gels for treating vaginal infections. [, ] * Microsponge gels: This formulation provides controlled release and increased skin residence time compared to conventional formulations. [] * Nanostructured lipid carriers (NLCs): They improve solubility and prolong drug release for topical treatment of fungal infections. [] * Transdermal patches: These can be designed to provide controlled and sustained drug release. [] * Liposomes:** Liposomes incorporating oleic acid can improve transdermal delivery and enhance efficacy against fungal infections. [, ]
A: Following topical application, this compound is rapidly absorbed into the stratum corneum, achieving peak concentrations within approximately 100 minutes. []
A: Fungicidal concentrations are maintained in the epidermis and dermis for at least five hours. [] Furthermore, levels exceeding the minimum inhibitory concentrations (MICs) for susceptible fungi persist in various skin layers, including the hair follicle, for over 16 hours. []
A: this compound exhibits negligible systemic absorption following topical application, suggesting minimal risk of systemic side effects. []
A: In vitro studies utilize various methods like agar dilution and microdilution assays to determine the MIC of this compound against a range of fungal species. [, , , ] These tests provide insights into its spectrum of activity and potency.
ANone: Researchers utilize animal models to assess this compound's efficacy. These include:
* **Guinea pig trichophytosis model:** This model demonstrates high topical activity of this compound. []* **Rat vaginal candidiasis model:** this compound shows superior potency compared to other imidazole antimycotics in this model. []* **Mouse models:** Efficacy is observed in dermal infections (T. mentagrophytes var. quinckeanum), systemic histoplasmosis, and to a lesser degree, systemic candidiasis. [] However, it appears inactive against cryptococcosis and aspergillosis in mice. []ANone: Numerous clinical trials have demonstrated the efficacy of this compound in treating various dermatophytoses, including:
* **Tinea pedis (athlete's foot):** this compound shows high efficacy in treating plantar-type tinea pedis, primarily caused by T. rubrum, achieving mycologic cure in a significant percentage of patients. [, , , ]* **Tinea corporis (ringworm):** this compound effectively treats tinea corporis, with significant improvements in clinical symptoms observed within weeks of treatment. [, , , ]* **Tinea cruris (jock itch):** this compound demonstrates efficacy against tinea cruris, exhibiting comparable or superior results to other antifungal agents. [, , , , ]* **Tinea (pityriasis) versicolor:** this compound effectively treats tinea versicolor, showing significant improvement in scaling, pigmentation, and pruritus. [, ]* **Vaginal candidiasis:** Clinical trials comparing this compound with other antifungal agents like econazole demonstrate its efficacy in treating vaginal candidiasis, with high cure rates observed in both single-dose and multi-day treatment regimens. [, ]A: While the provided research doesn't elaborate on specific resistance mechanisms for this compound, it highlights the low propensity for developing stable resistance in S. aureus. [] This characteristic makes it a promising candidate for combination therapy to combat the emergence of drug resistance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




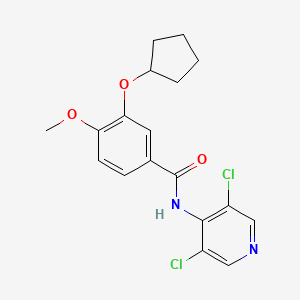
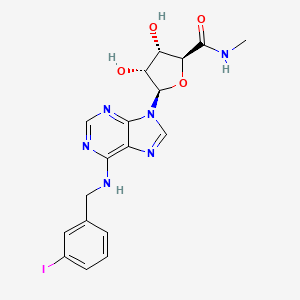

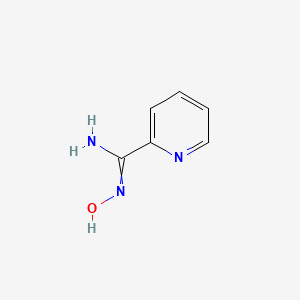
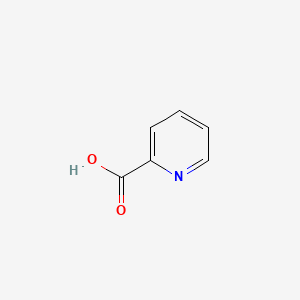
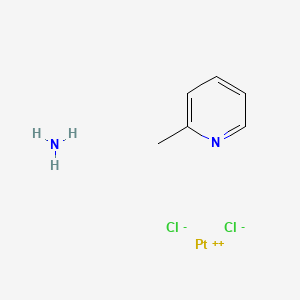
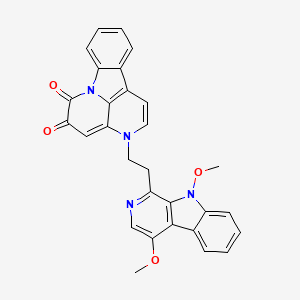
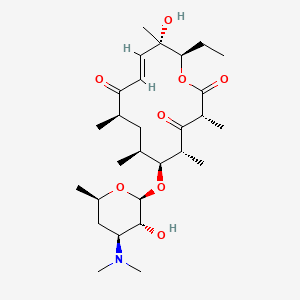

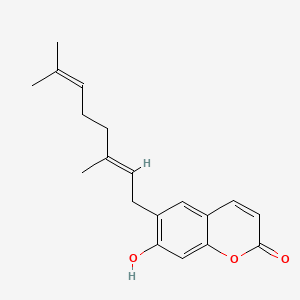

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)
